1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile
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Overview
Description
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3 It is a member of the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that a derivative of 1h-pyrrolo[3,2-c]pyridine, compound 4h, with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile has been found to interact with several biomolecules. For instance, it has been synthesized as a colchicine-binding site inhibitor, indicating that it interacts with tubulin, a key protein in cell structure and division . The nature of these interactions involves the formation of hydrogen bonds with colchicine sites Thra179 and Asnb349 .
Cellular Effects
The effects of this compound on cells have been primarily studied in the context of cancer. It has shown moderate to excellent antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7 . It influences cell function by disrupting tubulin microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting tubulin polymerization . This disruption of microtubule dynamics leads to mitotic arrest, a state where cells cannot proceed past metaphase during cell division . This mechanism of action is common among microtubule-targeting drugs, which are a successful and attractive target for anticancer drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-cyanopyridine with an appropriate amine under acidic conditions can yield the desired product. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like iron powder in acetic acid.
Substitution: The compound can undergo substitution reactions, such as halogenation, nitration, and alkylation.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, N2 atmosphere, room temperature, overnight.
Reduction: Iron powder, acetic acid, 100°C, 5 hours.
Substitution: Various halogenating agents, nitrating agents, and alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting FMS kinase, making it a promising candidate for anticancer and antiarthritic drug development.
Material Science: Its unique structural properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis, providing insights into its potential therapeutic applications.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound also exhibits kinase inhibitory activity but targets different kinases, such as FGFR.
1H-Pyrazolo[3,4-b]pyridine: Known for its diverse biological activities, including anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific structural features and its ability to target the colchicine-binding site, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-3-6-4-11-8-1-2-10-5-7(6)8/h1-2,4-5,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPNWRGCFHESRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739173 |
Source
|
Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260385-57-6 |
Source
|
Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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